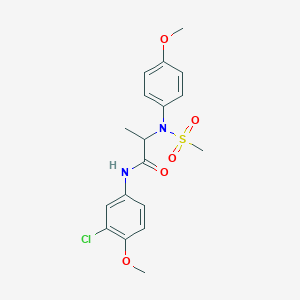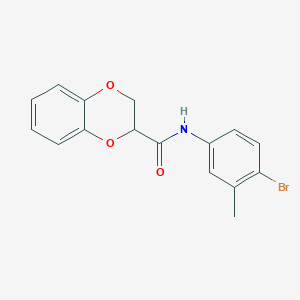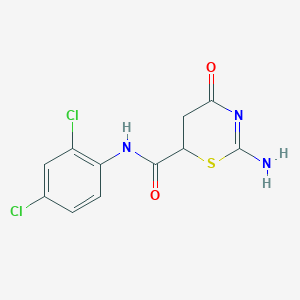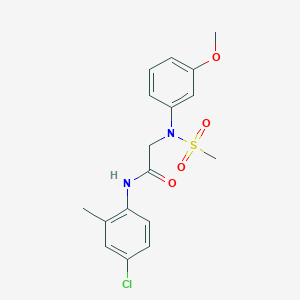![molecular formula C20H22N2O3 B3935243 (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935243.png)
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Overview
Description
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 332.38 g/mol.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the maintenance of tissue homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone in lab experiments is its broad spectrum of activity against various microorganisms, making it a versatile tool for studying microbial biology. Additionally, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to have low toxicity in mammalian cells, making it a safer alternative to other antimicrobial agents. However, one limitation of using (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone in lab experiments is its potential for off-target effects, as it can inhibit the activity of key cellular enzymes and proteins.
Future Directions
There are several future directions for research on (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of new drugs and treatments based on the antimicrobial and antiviral properties of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. Additionally, further research is needed to fully understand the mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential applications in cancer therapy. Another area of interest is the development of new fluorescent probes based on the structure of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone for the detection of metal ions in biological samples.
Conclusion
In conclusion, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a promising compound that has been widely studied for its potential applications in scientific research. Its broad spectrum of activity against various microorganisms and low toxicity in mammalian cells make it a versatile tool for studying microbial biology. Further research is needed to fully understand the mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential applications in drug development and cancer therapy.
Scientific Research Applications
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-8-17(15(2)12-14)20(23)18-13-16(22(24)25)7-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALCLVYXLQWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![1-{[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3935187.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)


![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3935222.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3935237.png)
![4-methyl-N-{2-[(4-morpholinylacetyl)amino]ethyl}benzamide](/img/structure/B3935249.png)